Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate
Overview
Description
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 3-bromoimidazo[2,1-b]thiazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted imidazo[2,1-b]thiazole derivatives.
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of imidazo[2,1-b]thiazole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate can be compared with similar compounds such as:
Ethyl 5-bromoimidazo[2,1-b]thiazole-2-carboxylate: Similar structure but with the ester group at a different position, leading to different reactivity and biological activity.
Ethyl 2-bromothiazole-5-carboxylate: Contains a thiazole ring but lacks the imidazole ring, resulting in different chemical properties and applications.
Ethyl 3-chloroimidazo[2,1-b]thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect the compound’s reactivity and binding affinity.
This compound is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 3-bromoimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-10-8-11(5)6(9)4-14-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOBUOKPHUDPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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